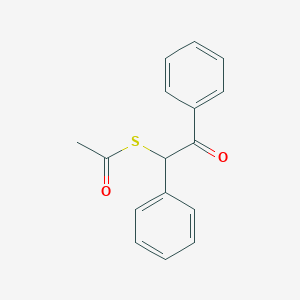
S-(2-Oxo-1,2-diphenylethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Oxo-1,2-diphenylethyl) ethanethioate is a chemical compound with the molecular formula C16H14O2S It is known for its unique structure, which includes a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Oxo-1,2-diphenylethyl) ethanethioate typically involves the reaction of 2-oxo-1,2-diphenylethanol with ethanethioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2-Oxo-1,2-diphenylethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ethanethioate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often require a base such as triethylamine and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding amides or esters
Scientific Research Applications
S-(2-Oxo-1,2-diphenylethyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-Oxo-1,2-diphenylethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzoin: Similar structure but lacks the thioester group.
Benzil: Contains a diketone functional group instead of a thioester.
Acetophenone: A simpler structure with a single phenyl group and a ketone.
Uniqueness
S-(2-Oxo-1,2-diphenylethyl) ethanethioate is unique due to its thioester functional group, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
109028-03-7 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
S-(2-oxo-1,2-diphenylethyl) ethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 |
InChI Key |
GGRVDAAFDSPURF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


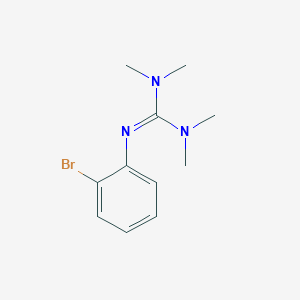

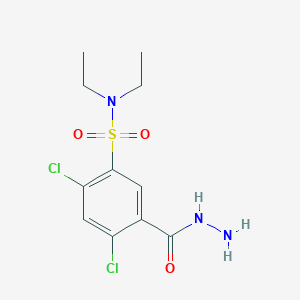
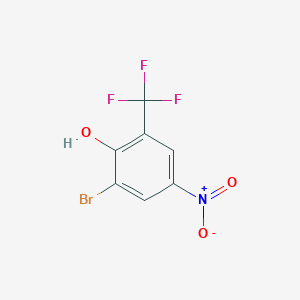
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
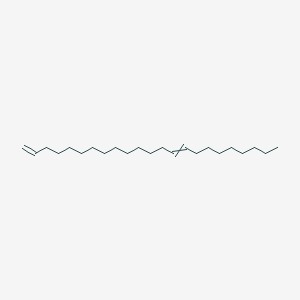
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
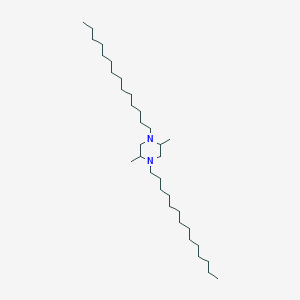
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
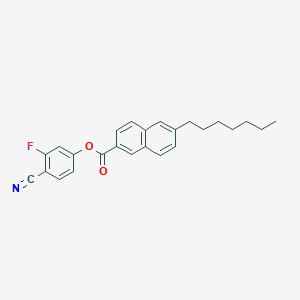
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)

